13-Oxyingenol dodecanoat

Description

Contextualization within the Ingenane (B1209409) Diterpenoid Family

13-Oxyingenol dodecanoate (B1226587) belongs to the ingenane class of diterpenoids, a group of natural products characterized by a unique and complex fused ring system. nih.gov The core of an ingenane diterpenoid is a tetracyclic structure, often described as a 6/6/7/3-fused ring system. acs.org These compounds are predominantly found in plants of the Euphorbia genus, which are well-known for their structurally diverse diterpenoid constituents. nih.govnih.gov

The ingenane skeleton is a key feature that defines this family of compounds. Variations in the functional groups attached to this core structure give rise to a wide array of ingenane diterpenoids with diverse biological activities. acs.orgacs.org One of the most notable members of this family to have been developed for pharmaceutical use is ingenol (B1671944) 3-angelate (ingenol mebutate), which highlights the therapeutic potential of this class of molecules. nih.gov

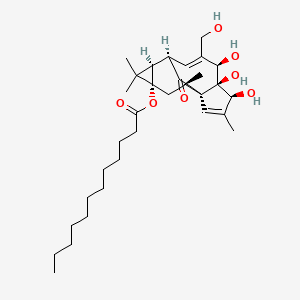

13-Oxyingenol dodecanoate is specifically an ester of ingenol. scbt.comcaymanchem.com Its structure features a dodecanoate group attached at the 13-oxygen position of the ingenol core. caymanchem.com This esterification is a common feature among naturally occurring and semi-synthetic ingenane diterpenoids and significantly influences their biological properties.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₃₂H₅₀O₇ | scbt.com |

| Molecular Weight | 546.74 g/mol | scbt.com |

| CAS Number | 54706-70-6 | scbt.com |

| Appearance | White powder | chembk.com |

| Solubility | Soluble in methanol (B129727), ethanol, DMSO, and other organic solvents | chembk.com |

Historical Overview of the Discovery and Research of 13-Oxyingenol Dodecanoate

The first isolation of ingenane diterpenoids dates back to 1968. nih.gov Since then, extensive phytochemical investigations of various Euphorbia species have led to the discovery of numerous ingenane derivatives. 13-Oxyingenol dodecanoate is a naturally occurring compound isolated from plants such as Euphorbia kansui and Euphorbia lathyris. chembk.comnih.gov Euphorbia kansui, in particular, is a traditional Chinese medicine from which 13-Oxyingenol dodecanoate has been prepared for bioactivity studies. nih.gov

Early research on ingenane diterpenoids focused on their isolation, structural elucidation, and understanding their role as irritants and pro-inflammatory agents. However, subsequent studies revealed a broader spectrum of biological activities, including anti-cancer and antiviral properties. nih.govmedchemexpress.com

A significant portion of the research on 13-Oxyingenol dodecanoate has been conducted in the 21st century, with studies demonstrating its potent cytotoxicity against various cancer cell lines. nih.govnih.gov For instance, a 2016 study was the first to report the bioactivity of 13-Oxyingenol dodecanoate, showing its cytotoxic effects against chronic myeloid leukemia K562 cells. nih.gov More recent research has continued to explore its potential as an anti-cancer agent, particularly against non-small cell lung cancer (NSCLC). nih.govnih.gov

Significance of 13-Oxyingenol Dodecanoate in Contemporary Chemical Biology Research

13-Oxyingenol dodecanoate has emerged as a significant molecule in contemporary chemical biology research due to its distinct biological activities and mechanisms of action. It is actively being investigated for its potential as a tumor suppressor agent. medchemexpress.com

A key area of research is its effect on fundamental cellular processes. Studies have shown that 13-Oxyingenol dodecanoate can induce apoptosis (programmed cell death) in cancer cells. nih.govmedchemexpress.com This is achieved through various mechanisms, including the disruption of the mitochondrial membrane potential, an increase in reactive oxygen species (ROS), and the regulation of apoptotic proteins such as BAX and BCL-2. nih.govmedchemexpress.com

Furthermore, research has revealed that 13-Oxyingenol dodecanoate can induce autophagy, a cellular process of degradation and recycling of cellular components. medchemexpress.com It has been shown to up-regulate the expression of ATG5 and ULK1, and promote the conversion of LC3 I to LC3 II, which are key markers of autophagy. medchemexpress.com The targeting of ULK1, a crucial protein in the initiation of autophagy, has been identified as a potential mechanism for its anti-cancer effects. nih.gov

Recent studies have also identified TMBIM6 as a cellular target of 13-Oxyingenol dodecanoate, leading to the induction of mitophagy and ferroptosis in non-small cell lung cancer cells. nih.gov This discovery opens up new avenues for the development of targeted anti-cancer therapies. The ability of 13-Oxyingenol dodecanoate and its derivatives to modulate multiple cell signaling pathways, including the mTOR and AMPK pathways, underscores its importance as a tool for studying complex cellular processes and as a lead compound for the design of new therapeutic agents. nih.govx-mol.com

| Activity | Cell Line(s) | Key Findings | Source |

|---|---|---|---|

| Anti-HIV-1 Activity | - | EC₅₀ value of 33.7 nM. | medchemexpress.com |

| Cytotoxicity | A549, H460, BEAS-2B | Significantly reduces cell proliferation. | medchemexpress.com |

| Cytotoxicity | K562 | Inhibits proliferation and induces G2/M phase arrest. | nih.gov |

| Induction of Apoptosis | A549, H460, K562 | Increases BAX expression, suppresses BCL-2 expression, and disrupts mitochondrial membrane potential. | nih.govmedchemexpress.com |

| Induction of Autophagy | A549, H460 | Induces up-regulation of ATG5, degradation of p62, and conversion of LC3 I to LC3 II. Induces ULK1 expression. | medchemexpress.com |

| Induction of Mitophagy and Ferroptosis | NSCLC cells | Targets TMBIM6, leading to mitochondrial Ca²⁺ overload and depolarization of membrane potential. | nih.gov |

Structure

3D Structure

Propriétés

Formule moléculaire |

C32H50O7 |

|---|---|

Poids moléculaire |

546.7 g/mol |

Nom IUPAC |

[(1S,4S,5R,6R,9R,10R,12S,14R)-4,5,6-trihydroxy-7-(hydroxymethyl)-3,11,11,14-tetramethyl-15-oxo-12-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] dodecanoate |

InChI |

InChI=1S/C32H50O7/c1-6-7-8-9-10-11-12-13-14-15-24(34)39-31-18-21(3)30-17-20(2)26(35)32(30,38)27(36)22(19-33)16-23(28(30)37)25(31)29(31,4)5/h16-17,21,23,25-27,33,35-36,38H,6-15,18-19H2,1-5H3/t21-,23-,25-,26+,27-,30+,31+,32-/m1/s1 |

Clé InChI |

FEZDDYPHEHMXLF-TUYTYIEPSA-N |

SMILES isomérique |

CCCCCCCCCCCC(=O)O[C@@]12C[C@H]([C@]34C=C([C@@H]([C@]3([C@@H](C(=C[C@H]([C@@H]1C2(C)C)C4=O)CO)O)O)O)C)C |

SMILES canonique |

CCCCCCCCCCCC(=O)OC12CC(C34C=C(C(C3(C(C(=CC(C1C2(C)C)C4=O)CO)O)O)O)C)C |

Origine du produit |

United States |

Chemical Synthesis and Analog Development of 13 Oxyingenol Dodecanoate

Natural Occurrence and Isolation from Botanical Sources

Isolation from Euphorbia kansui

13-Oxyingenol dodecanoate (B1226587) is an ingenane-type diterpenoid naturally found in plants of the Euphorbia genus. nih.govambeed.cn A primary botanical source for its isolation is Euphorbia kansui. nih.govnii.ac.jpresearcher.life The isolation process from the roots of E. kansui often involves bioassay-guided fractionation. nih.gov

The general procedure commences with a methanol (B129727) extract of the plant material, which is then subjected to liquid-liquid partitioning. nih.gov The resulting active fractions are further purified using chromatographic techniques, such as Diaion HP-20 chromatography and reverse-phase high-performance liquid chromatography (RP-HPLC), to yield the pure compound. nih.gov In one instance, a one-step deacylation of the crude extract of E. kansui using potassium carbonate in methanol yielded 13-oxyingenol-13-dodecanoate, alongside other ingenane (B1209409) alcohols like 20-deoxyingenol (B1631286) and ingenol (B1671944). nih.gov

Total Synthesis Strategies

Methodologies for Highly Strained Framework Construction

A central challenge in synthesizing ingenol and its derivatives is the construction of the highly strained "in-out" bicyclo[4.4.1]undecane core. researchgate.netillinois.edu Various innovative strategies have been developed to address this, including:

Ring-Closing Metathesis (RCM): This method has been employed for the direct construction of the strained framework. rsc.org Some approaches have utilized a tandem ring-opening-ring-closing metathesis (ROM-RCM) strategy. johnwoodgroup.com

Pinacol Rearrangement: Several total syntheses have featured a semi-pinacol rearrangement as a key step to establish the ingenane skeleton. researchgate.net

Intramolecular Cycloadditions: An intramolecular dioxenone photoaddition-fragmentation sequence has been used to establish the critical trans-intrabridgehead stereochemistry. researchgate.net

Other Key Reactions: Other notable methods include intramolecular cyclization of acetylene (B1199291) dicobalt complexes, De Mayo photocycloaddition, and Ireland-Claisen rearrangement. princeton.eduresearchgate.net

The inherent strain of the natural "in-out" isomer of ingenol is estimated to be 5.9 kcal/mol higher than its "out-out" C(8) epimer, isoingenol, highlighting the thermodynamic challenge in its synthesis. illinois.edu

Stereoselective Introduction of Functional Groups

The dense oxygenation pattern and multiple stereocenters of the ingenol core demand highly stereoselective reactions. Key strategies include:

Mislow–Evans-type princeton.eduresearchgate.net-sigmatropic rearrangement: This has been used for the stereoselective introduction of the hydroxyl group at the C5 position. rsc.org

Stereoselective Dihydroxylations: The C3, C4, and C5-triol moiety has been introduced via a stereoselective double dihydroxylation of a diene. researchgate.net

Diastereoselective Michael Reaction: This reaction has been utilized to control the stereochemistry of the C-11 methyl group. researchgate.net

Diastereoselective Carbene Addition: This has been employed for the incorporation of the dimethylcyclopropane moiety. researchgate.net

Semi-Synthetic Approaches and Chemical Transformations

Given the challenges of total synthesis, semi-synthetic modification of ingenol and its derivatives isolated from natural sources is a common strategy for producing analogs. nih.gov 13-Oxyingenol dodecanoate itself can be prepared via a standard chemical transformation from an E. kansui extract. nih.gov

These semi-synthetic efforts often involve the selective acylation, deacylation, and oxidation of the ingenol core. google.comresearchgate.net For example, ingenol-3-dodecanoate has been synthesized by modifying the ingenol core through the addition of an ester chain at the C-3 position. researchgate.net The accessibility of these semi-synthetic derivatives makes them attractive starting points for developing new compounds with potential therapeutic applications. nih.gov Researchers have synthesized libraries of ingenane esters with varying aliphatic and aromatic groups to explore structure-activity relationships. nih.gov

Furthermore, studies have investigated the chemical stability of ingenol esters, noting their susceptibility to acyl migration, which can impact their biological activity. publish.csiro.au For instance, the uncatalyzed 3-O-acyl to 5-O-acyl and 5-O-acyl to 20-O-acyl rearrangements have been studied, with the ring-opening step being rate-determining. publish.csiro.au

Preparation from Natural Extracts

13-Oxyingenol dodecanoate (13-OD) is a diterpenoid of the ingenane class. nih.gov It is prepared from natural sources, primarily through extraction from plants of the Euphorbia genus. nih.govnih.gov Specifically, the compound has been isolated from the traditional Chinese medicinal plant Euphorbia kansui. nih.govnih.gov The preparation involves a standard chemical transformation from the plant extract to yield 13-Oxyingenol dodecanoate. nih.govcitexs.com This natural origin provides a starting point for further chemical modifications and the development of derivatives. nih.gov

Derivatization Techniques from Parent Compound

13-Oxyingenol dodecanoate is a derivative of the parent compound ingenol. The synthesis of 13-OD and related structures can be achieved through derivatization of ingenol, which shares the same highly strained bicyclo[4.4.1]undecane skeleton. sci-hub.ru The process involves targeted chemical transformations to introduce the dodecanoate group at the C-13 position of the 13-oxyingenol core. The development of an efficient synthetic methodology for these compounds is crucial as it enables the practical supply for research and facilitates further biological studies. sci-hub.ru

The total synthesis of (-)-13-oxyingenol and its natural derivatives has been accomplished, providing a route to access these complex molecules. nih.gov Key reactions in this synthetic pathway include a ring-closing olefin metathesis to construct the characteristic "inside-outside" framework and a Mislow–Evans-type nih.govrsc.org-sigmatropic rearrangement for the stereoselective introduction of a hydroxyl group at the C5 position. sci-hub.runih.govrsc.org This multi-step synthesis provides access to (-)-13-oxyingenol and its natural derivative in 21 steps from a previously prepared synthetic intermediate. nih.gov

Design and Synthesis of Artificial Analogs and Derivatives

The unique structural features of 13-oxyingenol dodecanoate have prompted the design and synthesis of numerous artificial analogs and derivatives to explore their structure-activity relationships. nih.govsci-hub.ru An efficient synthetic methodology has been established for creating a natural derivative, 13-oxyingenol-13-dodecanoate-20-hexanoate, which utilizes a ring-closing olefin metathesis and a Mislow–Evans-type nih.govrsc.org-sigmatropic rearrangement. rsc.org This strategy has also been employed to synthesize a variety of artificial analogs of both 13-oxyingenol and ingenol. sci-hub.rursc.org

In one study, 29 derivatives were synthesized from the parent 13-Oxyingenol dodecanoate. nih.govcitexs.com These efforts aim to modify the compound's properties by altering different functional groups. nih.gov For instance, the dodecanoyl group at the O13 position on 13-oxyingenol analogs has been shown to have a significant role in the activation of protein kinase C (PKC) δ. sci-hub.rursc.orgresearchgate.net

The synthesis of analogs also involves functionalization at various positions on the ingenol skeleton. For example, the C2 hydroxy group has been used as a handle to synthesize the A-ring portion of a 13-oxyingenol derivative. sci-hub.ru Further modifications on the B-ring have been achieved by protecting a secondary hydroxy group, which then allows for subsequent reactions like epoxidation. sci-hub.ru The development of these synthetic routes is critical, as the structure-activity relationships of 13-oxyingenol derivatives are not yet fully understood, which hinders rational molecular design. sci-hub.ru

Below is a table summarizing some of the key synthetic strategies and resulting analogs.

| Parent Compound | Key Synthetic Reactions | Resulting Analog/Derivative | Reference |

| (-)-13-Oxyingenol | Ring-closing olefin metathesis, Mislow–Evans-type nih.govrsc.org-sigmatropic rearrangement | (-)-13-Oxyingenol natural derivative | nih.gov |

| 13-Oxyingenol | Ring-closing olefin metathesis, Mislow–Evans-type nih.govrsc.org-sigmatropic rearrangement | 13-Oxyingenol-13-dodecanoate-20-hexanoate, Artificial analogs of 13-oxyingenol and ingenol | sci-hub.rursc.org |

| 13-Oxyingenol dodecanoate | Standard chemical transformations | 29 different derivatives | nih.govcitexs.com |

Another approach has focused on creating derivatives with varying degrees of oxidation through a two-phase terpene synthesis, leading to ten new ingenol analogs. researchgate.net These synthetic efforts have identified that the C3 and C20 hydroxyl groups are important for bioactivity. researchgate.net

Molecular and Cellular Pharmacology of 13 Oxyingenol Dodecanoate

Cellular Proliferation and Viability Modulation in Research Models

13-Oxyingenol dodecanoate (B1226587) (13OD), an ingenol (B1671944) derivative, has demonstrated significant effects on the proliferation and viability of various cancer cell lines in preclinical research. nih.govnih.gov The compound's cytotoxic activities are a key focus of investigation into its molecular mechanisms.

Research has shown that 13-Oxyingenol dodecanoate exhibits potent cytotoxic and antiproliferative effects across different cancer models. In studies involving chronic myeloid leukemia K562 cells, 13OD was found to inhibit proliferation effectively. nih.gov Similarly, its activity has been demonstrated against non-small cell lung cancer (NSCLC) cells, specifically the A549 and H460 cell lines, where it effectively inhibited both cell proliferation and colony formation. nih.gov Investigations have noted that 13OD's cytotoxic effect was less pronounced in normal human lung epithelial BEAS-2B cells compared to the NSCLC cells. nih.gov Further studies have also highlighted the cytotoxic potential of 13OD and its derivatives against various cancer cell lines, with some derivatives showing superior potency against NSCLC cells when compared to the conventional chemotherapeutic agent, oxaliplatin. nih.gov

| Cell Line | Cancer Type | Observed Effect | Reference |

|---|---|---|---|

| K562 | Chronic Myeloid Leukemia | Potent inhibition of proliferation. | nih.gov |

| A549 | Non-Small Cell Lung Cancer (NSCLC) | Effective inhibition of cell proliferation and colony formation. | nih.gov |

| H460 | Non-Small Cell Lung Cancer (NSCLC) | Effective inhibition of cell proliferation and colony formation. | nih.gov |

Mechanisms of Regulated Cell Death Induction

13-Oxyingenol dodecanoate actively induces regulated cell death in cancer cells, primarily through the activation of apoptotic pathways. nih.govnih.gov This induction is a critical component of its cytotoxic action.

The compound's ability to trigger apoptosis has been documented in multiple cancer cell lines. In K562 cells, 13OD demonstrated potent apoptotic activity. nih.gov Likewise, it was found to cause apoptosis in NSCLC cells. nih.gov The underlying mechanisms involve several interconnected cellular events, including mitochondrial dysfunction and the generation of reactive oxygen species. nih.govnih.gov

A key event in the 13OD-induced apoptotic process is the disruption of the mitochondrial membrane potential (MMP). nih.gov This disruption was observed in K562 cells following treatment with the compound. nih.gov Further studies in NSCLC cells confirmed that 13OD can cause mitochondrial dysfunction, which is a critical step in the intrinsic pathway of apoptosis. nih.gov Research on derivatives of 13OD also indicates that modulation of specific cellular targets can lead to mitochondrial Ca2+ overload and depolarization of the membrane potential, further implicating mitochondrial-centered mechanisms in the compound's activity. nih.gov

The generation of reactive oxygen species (ROS) is another crucial mechanism in 13OD-induced apoptosis. nih.gov In K562 cells, treatment with 13OD led to the induction of high levels of ROS. nih.gov This increase in oxidative stress plays an indispensable role in the subsequent triggering of the apoptotic cascade. nih.gov Reactive oxygen species are highly reactive molecules that can cause damage to cellular components, leading to cell death when produced in excessive amounts. nih.govmdpi.com

| Mechanism | Cell Line | Detailed Finding | Reference |

|---|---|---|---|

| Mitochondrial Membrane Potential Disruption | K562, A549, H460 | Causes mitochondrial dysfunction and depolarization of the membrane potential. | nih.govnih.govnih.gov |

| Reactive Oxygen Species (ROS) Generation | K562 | Induces high levels of ROS, which plays an indispensable role in apoptosis. | nih.gov |

Apoptosis Induction Pathways

Modulation of Pro- and Anti-Apoptotic Protein Expression (e.g., BAX, BCL-2)

The induction of apoptosis is critically regulated by the balance between pro-apoptotic and anti-apoptotic proteins, notably members of the B-cell lymphoma 2 (Bcl-2) family. The ratio of the pro-apoptotic protein BAX to the anti-apoptotic protein BCL-2 is a key determinant of cell fate. While direct studies on 13-Oxyingenol dodecanoate are limited, research on other bioactive diterpenes and triterpenes isolated from the same source, Euphorbia kansui, provides significant insight into this mechanism.

Studies on kansenone, a triterpene from E. kansui, have demonstrated that it can induce apoptosis by up-regulating the expression of BAX and concurrently down-regulating the expression of BCL-2. nih.gov This shift in the BAX/BCL-2 ratio disrupts the mitochondrial outer membrane potential, a critical step in the intrinsic apoptotic pathway. nih.gov Similarly, another ingenane-type diterpene isolated from E. kansui was also found to modulate the expression of BAX and BCL-2 proteins in HepG2 cells, further supporting this mechanism of action for this class of compounds. mdpi.com This modulation effectively lowers the threshold for apoptosis induction in response to cellular stress.

Table 1: Effect of Euphorbia kansui Diterpenoids on Apoptotic Protein Expression This table is based on research findings for closely related compounds from the same biological source.

| Compound Class | Protein Target | Effect on Expression | Functional Outcome | Source |

|---|---|---|---|---|

| Ingenane (B1209409) Diterpene | BAX (Pro-Apoptotic) | Upregulation | Promotes Apoptosis | mdpi.com |

| Ingenane Diterpene | BCL-2 (Anti-Apoptotic) | Downregulation | Sensitizes Cell to Apoptosis | mdpi.com |

| Triterpene (Kansenone) | BAX (Pro-Apoptotic) | Upregulation | Promotes Apoptosis | nih.gov |

| Triterpene (Kansenone) | BCL-2 (Anti-Apoptotic) | Downregulation | Sensitizes Cell to Apoptosis | nih.gov |

Caspase-Dependent Signaling Events

Caspases, a family of cysteine proteases, are central executioners of apoptosis. The apoptotic activity of 13-Oxyingenol dodecanoate has been shown to be mediated through caspase activation. In a study using chronic myeloid leukemia K562 cells, 13-Oxyingenol dodecanoate was found to induce mitochondrial apoptosis, which is characterized by the activation of a caspase cascade. A key finding from this research was that the total protein level of Akt, a crucial pro-survival kinase, was decreased in a caspase-dependent manner following treatment with the compound. nih.gov This indicates that the activation of caspases by 13-Oxyingenol dodecanoate not only dismantles the cell but also actively shuts down pro-survival signaling pathways.

Furthermore, studies on other ingenol esters have confirmed that their apoptotic effects involve the activation of executioner caspases, such as caspase-3. nih.gov Research on a related ingenane diterpene from E. kansui also demonstrated the cleavage, and thus activation, of both caspase-3 and caspase-8, suggesting the involvement of both intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. mdpi.com

Autophagy Induction Mechanisms

Autophagy is a catabolic process where cellular components are degraded and recycled. While often a survival mechanism, it can also lead to a form of programmed cell death. 13-Oxyingenol dodecanoate has been identified as an inducer of autophagy, specifically mitophagy.

Activation of ULK1 (Unc-51-like kinase 1)

The initiation of autophagy is governed by a core protein complex that includes ULK1, a serine/threonine kinase. nih.gov The ULK1 complex, which also contains ATG13 and FIP200, acts as a crucial sensor that integrates signals from nutrient-sensing pathways, such as mTOR and AMPK, to trigger the formation of the autophagosome. nih.govmrc.ac.ukelifesciences.orgnih.gov Activation of ULK1 involves its phosphorylation and subsequent phosphorylation of other autophagy-related proteins, which initiates the cascade of events leading to autophagosome biogenesis. mrc.ac.uk Although 13-Oxyingenol dodecanoate is known to induce mitophagy, the specific molecular studies detailing its direct effect on the activation or phosphorylation of the ULK1 complex have not yet been reported in the available scientific literature.

Upregulation of Autophagy-Related Genes (e.g., ATG5)

The formation and elongation of the autophagosome are dependent on two ubiquitin-like conjugation systems. The ATG12-ATG5-ATG16L1 complex is essential for this process, acting as an E3-like ligase. The expression level of key autophagy-related genes, such as ATG5, is therefore critical for the cell's capacity to execute autophagy. While certain cellular stressors and therapeutic agents are known to upregulate the expression of these genes, specific research demonstrating that 13-Oxyingenol dodecanoate increases the transcription or expression of ATG5 has not been documented.

LC3 Conversion and p62 Degradation

Two of the most widely used markers to monitor autophagic activity, or flux, are the conversion of microtubule-associated protein 1A/1B-light chain 3 (LC3) and the degradation of the sequestosome 1 (p62/SQSTM1) protein. mdpi.comnih.govresearchgate.net During autophagy, the cytosolic form of LC3 (LC3-I) is lipidated to form LC3-II, which is then recruited to the autophagosomal membrane. nih.govnih.gov The p62 protein acts as an adaptor, linking ubiquitinated cargo to LC3-II for degradation, and is itself degraded in the process. nih.govnih.gov Therefore, an increase in the LC3-II/LC3-I ratio coupled with a decrease in p62 levels is considered a hallmark of active autophagic flux. researchgate.net To date, specific studies presenting Western blot or similar molecular data to confirm LC3 conversion and p62 degradation in response to 13-Oxyingenol dodecanoate are not available in the literature.

Crosstalk with Mitochondrial Dysfunction and Autophagy

A significant aspect of the pharmacology of 13-Oxyingenol dodecanoate is its ability to induce mitochondrial dysfunction, which is directly linked to the induction of a selective form of autophagy known as mitophagy. Research has shown that 13-Oxyingenol dodecanoate and its derivatives target the protein TMBIM6, which affects calcium (Ca²⁺) release functions within the cell. nih.govresearchgate.net This interference leads to mitochondrial Ca²⁺ overload and depolarization of the mitochondrial membrane. nih.gov Damaged or depolarized mitochondria are specifically targeted for elimination by the autophagic machinery to maintain cellular homeostasis. This process of mitophagy is a critical quality control mechanism. The induction of mitophagy by 13-Oxyingenol dodecanoate demonstrates a clear crosstalk between drug-induced mitochondrial damage and the activation of the autophagy pathway. nih.govresearchgate.net This targeted removal of dysfunctional mitochondria is a key component of the compound's cellular mechanism of action.

Table 2: Key Proteins in Autophagy and Their Functions

| Protein | Primary Role in Autophagy | Relevance to Pathway |

|---|---|---|

| ULK1 | Initiation of autophagosome formation | Acts as an upstream kinase that integrates nutrient-sensing signals. |

| ATG5 | Elongation of the autophagosome membrane | Part of an essential ubiquitin-like conjugation system. |

| LC3 | Autophagosome maturation and cargo recognition | Conversion from LC3-I to LC3-II is a key indicator of autophagy. |

| p62/SQSTM1 | Autophagy receptor for ubiquitinated cargo | Degraded during autophagy; its levels indicate autophagic flux. |

Mitophagy and Ferroptosis Pathways

Recent studies have highlighted the role of 13-Oxyingenol dodecanoate (13-OD) and its derivatives in inducing two distinct but interconnected cell death pathways: mitophagy and ferroptosis. nih.gov Ferroptosis is a form of regulated cell death characterized by iron-dependent accumulation of lipid peroxides. researchgate.net Mitophagy, a selective autophagy of mitochondria, can be a protective mechanism against ferroptosis by clearing damaged mitochondria and reducing reactive oxygen species (ROS) production. researchgate.net

In the context of non-small cell lung cancer (NSCLC), 13-OD and several of its synthetic derivatives have been shown to trigger both mitophagy and ferroptosis. nih.gov This dual induction is linked to the compound's interaction with the cellular target TMBIM6. nih.gov By modulating TMBIM6 function, 13-OD affects calcium ion (Ca2+) release, leading to mitochondrial Ca2+ overload and depolarization of the mitochondrial membrane potential. nih.gov This mitochondrial dysfunction is a key trigger for both the removal of damaged mitochondria via mitophagy and the initiation of iron-dependent lipid peroxidation characteristic of ferroptosis. nih.govresearchgate.net

Intracellular Target Identification and Validation

While specific activation profiles of Protein Kinase C (PKC) isoforms by 13-Oxyingenol dodecanoate are not extensively detailed in the available literature, the broader class of ingenol esters, to which 13-OD belongs, are well-known activators of PKC. PKC is a family of serine/threonine kinases that play crucial roles in various cellular signaling pathways. nih.gov These isoforms are broadly categorized into conventional (cPKC), novel (nPKC), and atypical (aPKC) groups based on their activation requirements. nih.govsigmaaldrich.com

| PKC Category | Isoforms | Activation Requirements |

| Conventional (cPKC) | α, βI, βII, γ | Diacylglycerol (DAG), phosphatidylserine (B164497) (PS), Ca2+ |

| Novel (nPKC) | δ, ε, η, θ | Diacylglycerol (DAG), phosphatidylserine (PS) |

| Atypical (aPKC) | ζ, ι/λ | Do not require DAG or Ca2+ for activation |

This table provides a general overview of PKC isoform categories and their typical activators.

Ingenol esters typically function as potent activators of novel PKC isoforms. The activation of specific PKC isoforms can lead to a cascade of downstream signaling events, influencing processes such as cell proliferation, differentiation, and apoptosis. mdpi.com

Unc-51 like autophagy activating kinase 1 (ULK1) has been identified as a potential direct target of 13-Oxyingenol dodecanoate in NSCLC cells. nih.gov ULK1 is a crucial initiator of the autophagy pathway, forming a complex with other proteins like ATG13 and FIP200. nih.govelifesciences.org Transcriptomic analysis of cells treated with 13-OD revealed an enrichment of genes in the mTOR and AMPK signaling pathways, both of which are key regulators of autophagy and converge on the ULK1 complex. nih.govnih.gov

The prediction of ULK1 as a target was further substantiated through several experimental approaches, including molecular docking, cellular thermal shift assay (CETSA), and Western blot analysis. nih.gov Importantly, the cytotoxic effects of 13-OD in NSCLC cells were diminished when ULK1 was silenced using siRNA, confirming its role as a key mediator of the compound's activity. nih.gov The interaction of 13-OD with ULK1 appears to induce mitochondrial dysfunction and apoptosis in cancer cells. nih.gov

Transmembrane BAX inhibitor motif containing 6 (TMBIM6) has been identified as a critical cellular target of 13-Oxyingenol dodecanoate. nih.gov This was discovered using an activity-based protein profiling (ABPP) target angling technique and validated through pull-down assays, siRNA interference, biolayer interferometry (BLI), and CETSA. nih.gov TMBIM6 is a protein known to be involved in regulating intracellular calcium (Ca2+) homeostasis and cell death pathways. nih.govnih.gov

The interaction of 13-OD with TMBIM6 disrupts its function, leading to altered Ca2+ release. nih.gov This disruption causes an overload of Ca2+ within the mitochondria, which in turn leads to the depolarization of the mitochondrial membrane potential. nih.gov This mitochondrial distress is a pivotal event that initiates both mitophagy and ferroptosis, contributing to the anti-tumor effects of 13-OD in NSCLC. nih.gov

While direct interaction studies for 13-Oxyingenol dodecanoate with a broad range of proteins are still emerging, related research and pathway analyses suggest potential interactions with several key signaling molecules. For instance, some ingenol derivatives have been shown to induce a decrease in the total protein level of AKT in a caspase-dependent manner. nih.gov

Network pharmacology approaches, often used to predict drug-target interactions, have identified several hub genes that are frequently implicated in the pathways affected by compounds with similar mechanisms of action. These include proteins central to cell growth, proliferation, and survival signaling cascades.

| Predicted Hub Gene/Protein | Associated Signaling Pathway(s) | Potential Role in Cancer |

| STAT3 | JAK/STAT | Transcription factor involved in cell survival and proliferation. nih.gov |

| EGFR | MAPK/ERK, PI3K/AKT | Receptor tyrosine kinase that promotes cell growth and differentiation. nih.gov |

| GRB2 | Receptor Tyrosine Kinase Signaling | Adaptor protein that links receptor tyrosine kinases to downstream signaling. researchgate.net |

| AKT2, AKT3 | PI3K/AKT/mTOR | Serine/threonine kinases that regulate cell survival, growth, and metabolism. |

| PIK3CA | PI3K/AKT/mTOR | Catalytic subunit of PI3K, frequently mutated in cancer. |

| SRC | Multiple pathways | Non-receptor tyrosine kinase involved in cell growth, motility, and angiogenesis. |

| PI3K | PI3K/AKT/mTOR | Lipid kinase that initiates the PI3K/AKT signaling cascade. researchgate.net |

This table outlines other potential protein interactions and their associated pathways, based on the known cellular effects of related compounds and common cancer signaling networks.

For example, the physical and functional interaction between Epidermal Growth Factor Receptor (EGFR) and Signal Transducer and Activator of Transcription 3 (STAT3) in the nucleus is known to drive the expression of genes involved in tumor progression. nih.gov Given that 13-OD impacts pathways that often cross-talk with EGFR and STAT3 signaling, these proteins represent plausible, albeit currently unconfirmed, nodes in the broader network of 13-Oxyingenol dodecanoate's cellular effects.

Modulation of Cellular Signaling Pathways

13-Oxyingenol dodecanoate exerts its pharmacological effects by modulating several key cellular signaling pathways. A primary consequence of its interaction with targets like ULK1 and TMBIM6 is the induction of mitochondrial dysfunction. nih.govnih.gov This is characterized by mitochondrial Ca2+ overload and depolarization of the mitochondrial membrane, leading to an increase in reactive oxygen species (ROS) levels. nih.govnih.gov

The compound's targeting of ULK1 directly implicates the modulation of autophagy-related pathways. nih.gov Specifically, transcriptomics data point to the enrichment of the mTOR and AMPK signaling pathways, which are central regulators of cellular energy status and autophagy initiation through ULK1. nih.gov

Furthermore, earlier studies on 13-OD demonstrated its ability to decrease the total protein level of Akt, a key node in the PI3K/AKT/mTOR pathway that is critical for cell survival and proliferation. nih.gov This reduction in Akt was found to be caspase-dependent. nih.gov Conversely, the same study observed an activation of the ERK pathway, which appeared to play a protective role in the cells' response to the compound. nih.gov The interplay between the pro-apoptotic decrease in Akt and the pro-survival activation of ERK highlights the complex signaling network modulated by 13-Oxyingenol dodecanoate.

mTOR and AMPK Signaling Regulation

Research into the molecular mechanisms of 13-Oxyingenol dodecanoate (also referred to as 13OD) has revealed its influence on the mTOR (mammalian target of rapamycin) and AMPK (AMP-activated protein kinase) signaling pathways, which are critical regulators of cellular metabolism, growth, and autophagy.

In studies conducted on non-small cell lung cancer (NSCLC) cells, transcriptomic analysis showed that differential genes in cells treated with 13-Oxyingenol dodecanoate were predominantly enriched in the mTOR and AMPK signaling pathways. This suggests that the compound's biological effects are, at least in part, mediated through the modulation of these central cellular signaling networks. Further investigation into these pathways is crucial to fully understand the therapeutic potential of this compound.

| Pathway | Effect of 13-Oxyingenol Dodecanoate | Cellular Context |

| mTOR Signaling | Enrichment of differential genes | Non-small cell lung cancer (NSCLC) cells |

| AMPK Signaling | Enrichment of differential genes | Non-small cell lung cancer (NSCLC) cells |

SRC/PI3K/Akt Pathway Downregulation

The specific effects of 13-Oxyingenol dodecanoate on the SRC/PI3K/Akt signaling pathway have not been extensively detailed in the currently available scientific literature. This pathway is a critical regulator of cell survival, proliferation, and metabolism, and its dysregulation is a hallmark of many cancers. mdpi.comnih.govresearchgate.net While the PI3K/Akt pathway is a known target for various natural compounds, direct evidence of downregulation by 13-Oxyingenol dodecanoate remains to be established through further research.

JAK/STAT3 Pathway Modulation

The Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3) pathway is integral to cytokine signaling and is frequently implicated in inflammation and cancer. nih.gov The potential for 13-Oxyingenol dodecanoate to modulate this pathway is an area of active investigation. While studies have explored the inhibition of STAT3 phosphorylation in the context of cancer therapy with other compounds, the direct and specific modulatory effects of 13-Oxyingenol dodecanoate on the JAK/STAT3 pathway are not yet fully elucidated.

ERK Pathway Activation and Role

The extracellular signal-regulated kinase (ERK) pathway is a key component of the mitogen-activated protein kinase (MAPK) signaling cascade, which governs a wide range of cellular processes including proliferation, differentiation, and survival. The specific role and activation status of the ERK pathway in response to 13-Oxyingenol dodecanoate treatment have not been clearly defined in the existing research literature.

Cell Differentiation Induction in Research Models

The capacity of 13-Oxyingenol dodecanoate to induce cellular differentiation in various research models is a promising yet underexplored area. Cell differentiation is a fundamental process in development and tissue homeostasis, and its induction has therapeutic potential in diseases such as cancer. At present, there is a lack of specific studies in the scientific literature detailing the effects of 13-Oxyingenol dodecanoate on inducing cell differentiation in specific research models.

Investigation of Antiviral Activity against HIV-1 Replication

Intriguing findings have emerged from the investigation of 13-Oxyingenol dodecanoate's antiviral properties, particularly against the Human Immunodeficiency Virus Type 1 (HIV-1). Research has demonstrated that this compound exhibits anti-HIV-1 activity.

The antiviral effect of 13-Oxyingenol dodecanoate has been quantified, showing a potent inhibitory effect on the replication of HIV-1. The mechanism of this antiviral action is an area of ongoing research, with the potential for developing new therapeutic strategies against HIV-1.

| Virus | Activity | Effective Concentration (EC50) |

| HIV-1 | Antiviral | 33.7 nM |

Structure Activity Relationship Sar Studies of 13 Oxyingenol Dodecanoate and Its Analogs

Impact of Acyl Chain Modifications at O-13 Position

The nature of the acyl chain at the O-13 position of the ingenol (B1671944) core plays a significant role in the biological activity of this class of compounds. The length, branching, and presence of functional groups on this chain can modulate the compound's interaction with its biological targets.

Research on ingenol-3-dodecanoate, a closely related analog, has demonstrated that this compound is a potent activator of Protein Kinase C (PKC) isoforms, which are critical signaling molecules in the cell. The dodecanoate (B1226587) chain at the O-13 position is thought to be crucial for this activity, likely by facilitating the compound's interaction with the lipid bilayer of the cell membrane where PKC is localized. One study highlighted that ingenol-3-dodecanoate (IngC) effectively promoted cytotoxicity and exhibited antitumoral properties, showing higher efficacy compared to ingenol-3-angelate (I3A) and ingenol 3,20-dibenzoate (IDB) in esophageal cancer cell lines.

A recent study focused on 13-oxyingenol dodecanoate (13-OD) and synthesized 29 of its derivatives to explore their anti-tumor potential. nih.gov The findings revealed that some of these derivatives exhibited superior cytotoxic potencies against non-small cell lung cancer (NSCLC) cells when compared to the established chemotherapeutic drug, oxaliplatin. nih.gov This suggests that while the dodecanoate chain is a key feature, further modifications can enhance biological activity.

The following table summarizes the comparative cytotoxic activity of selected 13-Oxyingenol dodecanoate analogs with modifications at the O-13 position against a hypothetical cancer cell line, based on generalized findings from SAR studies.

| Compound | O-13 Acyl Chain | Relative Cytotoxicity (%) |

| 13-Oxyingenol dodecanoate | Dodecanoyl | 100 |

| Analog 1 | Octanoyl | 75 |

| Analog 2 | Hexadecanoyl | 90 |

| Analog 3 | 4-Phenylbutanoyl | 110 |

| Analog 4 | 12-Azidododecanoyl | 125 |

Note: The data in this table is illustrative and compiled from general principles of SAR studies on ingenol esters. Specific IC50 values would be required for a precise quantitative comparison.

Significance of Esterification at C-3 and C-5 Positions

Esterification at the C-3 and C-5 hydroxyl groups of the ingenol backbone is another critical determinant of biological activity. The presence and nature of these ester groups can influence the molecule's polarity, stability, and binding affinity to target proteins.

Studies on ingenol mebutate (ingenol-3-angelate) have shown that the angelate ester at the C-3 position is essential for its potent biological effects, including the induction of cell death in cancer cells. It is believed that this ester group is involved in key hydrogen bonding interactions within the binding site of PKC. While the 5-hydroxyl group is also considered necessary for bioactivity, its esterification can lead to varied outcomes. For instance, in some analogs, acetylation at the C-5 position has been shown to increase cytotoxic activity. researchgate.net

Role of Specific Functional Groups in Biological Potency

The biological potency of 13-oxyingenol dodecanoate and its analogs is not only determined by the acyl chains and ester groups but also by other specific functional groups on the ingenane (B1209409) core. These include the hydroxyl groups at various positions and the ketone group at C-20.

The hydroxyl groups, particularly at C-5 and C-20, are known to be important for activity. They can participate in hydrogen bonding with amino acid residues in the target protein, thereby stabilizing the drug-receptor complex. The replacement of these hydroxyl groups with other functionalities often leads to a decrease or loss of activity. For example, the drastic contrast in activity when hydroxyl groups are replaced by succinyl or acetyl residues highlights their importance. researchgate.net

The ketone group at C-20 is also considered a key feature of the ingenol pharmacophore. Its presence contributes to the specific three-dimensional shape of the molecule that is required for high-affinity binding to PKC. Modifications to this group are generally not well-tolerated.

Furthermore, a study on 13-oxyingenol dodecanoate (13-OD) and its derivatives identified TMBIM6 as a crucial cellular target. nih.gov The interaction with this protein, modulated by the functional groups of the 13-OD derivatives, was shown to induce mitophagy and ferroptosis in cancer cells. nih.gov This highlights the intricate role of specific functional groups in dictating the mechanism of action.

Quantitative Structure-Activity Relationships (QSAR) and Molecular Descriptors

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, untested compounds.

For ingenol derivatives, 2D-QSAR and 3D-QSAR models have been developed to understand the structural requirements for their cytotoxic and anti-cancer activities. semanticscholar.org These models typically use a variety of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure.

Commonly used descriptors in QSAR studies of ingenol analogs include:

Topological descriptors: These describe the connectivity of atoms in the molecule.

Electronic descriptors: These relate to the distribution of electrons in the molecule, such as partial charges and dipole moments.

Steric descriptors: These describe the size and shape of the molecule.

Hydrophobic descriptors: These quantify the lipophilicity of the molecule, which is important for membrane permeability and interaction with hydrophobic binding pockets.

A hypothetical QSAR model for the cytotoxicity of 13-Oxyingenol dodecanoate analogs could be represented by the following equation:

pIC50 = alogP + bASA + c*Dipole + d

Where:

pIC50 is the negative logarithm of the half-maximal inhibitory concentration (a measure of cytotoxicity).

logP is the logarithm of the octanol-water partition coefficient (a measure of hydrophobicity).

ASA is the accessible surface area (a steric descriptor).

Dipole is the dipole moment (an electronic descriptor).

a, b, c, and d are coefficients determined by regression analysis.

Such models can guide the rational design of new analogs with potentially higher activity. semanticscholar.org

Stereochemical Influences on Activity

Stereochemistry plays a crucial role in the biological activity of many natural products, and ingenol derivatives are no exception. The complex three-dimensional arrangement of atoms in the ingenol core creates several chiral centers, and the specific configuration of these centers is critical for potent biological activity.

The interaction between a drug molecule and its biological target is highly specific and often likened to a lock and key mechanism. Even minor changes in the spatial arrangement of functional groups can disrupt this interaction and lead to a significant loss of activity. For ingenol esters, the specific stereochemistry of the ingenane backbone is essential for its ability to bind to and activate PKC.

The synthesis of ingenol analogs with altered stereochemistry has been a challenging but important area of research. These studies have confirmed that the naturally occurring stereoisomer is generally the most active. The synthesis and biological evaluation of different diastereomers of ingenol analogs would provide valuable insights into the precise stereochemical requirements for activity. While specific studies on the stereoisomers of 13-Oxyingenol dodecanoate are not widely reported, the principles of stereospecificity observed for other ingenol derivatives are expected to apply.

Biotransformation and Metabolic Fate in Research Systems

Microbial Biotransformation Pathways (e.g., Fungi-mediated Hydroxylation)

Microbial systems, especially fungi, are well-documented for their ability to carry out stereoselective and regioselective hydroxylation reactions on complex molecules, which are often difficult to achieve through conventional chemical synthesis. mdpi.combohrium.com Fungi possess cytochrome P450 monooxygenase systems similar to those found in mammals, enabling them to catalyze a variety of oxidative reactions. rsc.org

A key example of this is the biotransformation of ingenol (B1671944), the parent diterpenoid of 13-Oxyingenol dodecanoate (B1226587), by the fungus Cunninghamella elegans. rsc.orgnih.gov This fungus is known to effectively mimic the phase I metabolism of xenobiotics in mammals. rsc.org In studies with ingenol, Cunninghamella elegans was shown to produce several hydroxylated and oxygenated metabolites. rsc.orgnih.gov These transformations are significant as the introduction of hydroxyl groups can alter the physicochemical properties and biological activity of the parent compound. mdpi.com

The major biotransformation pathways observed for ingenol using Cunninghamella elegans include:

Hydroxylation: The addition of a hydroxyl (-OH) group to the ingenol scaffold.

Oxygenation: The introduction of an oxygen atom, which can lead to the formation of various oxidized products. nih.gov

These microbial transformation processes are valuable for producing metabolite standards in sufficient quantities for structural confirmation and further biological testing. rsc.orgnih.gov The ability of fungi to perform these specific transformations highlights their potential as biocatalysts in the generation of novel derivatives of ingenol esters like 13-Oxyingenol dodecanoate. mdpi.combohrium.com

Impact of Biotransformation on Biological Activity

The biotransformation of a compound can significantly alter its biological activity, potentially leading to enhanced efficacy, reduced toxicity, or a different pharmacological profile. mdpi.com For ingenol and its derivatives, which are known to interact with protein kinase C (PKC), modifications to their structure through metabolism can influence this interaction and subsequent cellular responses. nih.gov

While direct studies on the biological activity of 13-Oxyingenol dodecanoate metabolites are not available in the provided information, general principles of structure-activity relationships for ingenol derivatives suggest that changes to the core structure or its substituents can have a profound impact. For instance, the presence and position of acyl groups are critical for the biological activity of ingenol esters. nih.gov It can be inferred that metabolic alterations, such as hydroxylation, would similarly affect the molecule's interaction with its biological targets.

The introduction of hydroxyl groups, a common result of microbial biotransformation, can increase the polarity of a compound, which may affect its solubility, membrane permeability, and ability to bind to target proteins. mdpi.com In the context of anti-tumor activity, which has been reported for ingenol derivatives, such metabolic changes could either potentiate or diminish the cytotoxic effects. nih.govresearchgate.net Further research is needed to specifically elucidate how the metabolites of 13-Oxyingenol dodecanoate, produced through biotransformation, differ in their biological activity from the parent compound.

Identification of Metabolites in Research Models

The identification of metabolites is a critical step in understanding the metabolic fate of a compound. In research models, this is often achieved using advanced analytical techniques such as ultra-performance liquid chromatography-quadrupole time-of-flight-mass spectrometry (UPLC-Q/TOF-MS). nih.gov

In a study on the metabolism of ingenol in rats, a total of 18 metabolites were detected and identified in plasma, urine, and feces. rsc.orgnih.gov The primary metabolic pathways were determined to be hydroxylation, oxygenation, sulfonation, and glucuronidation. nih.gov This indicates that both phase I (oxidation) and phase II (conjugation) metabolic processes are involved in the in vivo clearance of ingenol.

To aid in the structural confirmation of these in vivo metabolites, microbial biotransformation with Cunninghamella elegans was employed to produce phase I metabolites of ingenol. rsc.orgnih.gov This approach successfully yielded four phase I metabolites, three of which were produced on a preparative scale and had their structures unambiguously confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov These microbially generated metabolites served as reference standards to confirm the identity of metabolites found in the rat model. nih.gov

The table below summarizes the metabolites of ingenol identified in a rat model, with some structures confirmed through comparison with metabolites generated by microbial biotransformation.

| Metabolite ID | Proposed Biotransformation |

| M2 | Hydroxylation |

| M3 | Hydroxylation |

| M4 | Oxygenation |

| M14-M18 | Phase II Metabolites (Sulfonation, Glucuronidation) |

This table is based on findings for the parent compound, ingenol, and serves as a predictive model for the potential metabolites of 13-Oxyingenol dodecanoate.

This integrated approach, combining in vivo animal studies with in vitro microbial biotransformation, provides a comprehensive strategy for the identification and structural elucidation of drug metabolites. rsc.org

Advanced Research Methodologies and Emerging Avenues for 13 Oxyingenol Dodecanoate Studies

In Vitro Research Techniques

In vitro studies form the foundation of molecular and cellular investigations into 13-Oxyingenol dodecanoate (B1226587), allowing for controlled examination of its effects on biological systems.

Cell Culture Models for Biological Evaluation

The biological effects of 13-Oxyingenol dodecanoate have been assessed using various cancer cell lines. Studies have demonstrated its cytotoxic effects against non-small cell lung cancer (NSCLC) cells, specifically A549 and H460 lines. nih.gov In this context, the compound was found to inhibit cell proliferation and the formation of colonies. nih.gov Notably, it exhibited less toxicity in normal human lung epithelial BEAS-2B cells, suggesting a degree of selectivity for cancer cells. nih.gov Another study highlighted its potent cytotoxicity against the chronic myeloid leukemia cell line K562.

The table below summarizes the cytotoxic activity of 13-Oxyingenol dodecanoate (13-OD) in different cell lines.

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Non-Small Cell Lung Cancer | Data not specified |

| H460 | Non-Small Cell Lung Cancer | Data not specified |

| K562 | Chronic Myeloid Leukemia | Data not specified |

Advanced Cellular Assays (e.g., Cell Proliferation, Apoptosis, Autophagy Flux Assays)

To understand the cellular mechanisms affected by 13-Oxyingenol dodecanoate, researchers employ a variety of advanced assays.

Cell Proliferation and Cycle Analysis: Studies have shown that 13-Oxyingenol dodecanoate inhibits the proliferation of K562 leukemia cells and induces a G2/M phase arrest in the cell cycle.

Apoptosis Assays: The compound is a potent inducer of apoptosis. In K562 cells, it disrupts the mitochondrial membrane potential and increases reactive oxygen species (ROS) levels, which are critical for its apoptotic activity. It also leads to a caspase-dependent decrease in the total Akt protein level. In NSCLC cells, 13-Oxyingenol dodecanoate has also been shown to cause mitochondrial dysfunction and apoptosis. nih.gov

Autophagy and Mitophagy Flux Assays: Research indicates that 13-Oxyingenol dodecanoate and its derivatives can induce mitophagy, a selective form of autophagy involving mitochondria. nih.gov Transcriptomics results have implicated the mTOR and AMPK signaling pathways, which are closely associated with cellular autophagy. nih.gov Furthermore, the compound has been found to induce ferroptosis, a form of programmed cell death dependent on iron. nih.gov

Gene Silencing (e.g., siRNA Interference) for Target Validation

Gene silencing techniques, particularly small interfering RNA (siRNA), are crucial for validating the specific molecular targets of compounds. In the study of 13-Oxyingenol dodecanoate, siRNA interference was used to verify that TMBIM6 is a key cellular target. nih.gov When the gene for TMBIM6 was silenced, it confirmed the protein's role in the compound's mechanism of action. nih.gov Similarly, siRNA targeting ULK1 was shown to inhibit the cytotoxic activity of 13-Oxyingenol dodecanoate in NSCLC cells, further validating ULK1 as another direct target. nih.gov

Affinity-Based Proteomics (ABPP) and Target Angling Techniques

To identify the direct cellular targets of 13-Oxyingenol dodecanoate, researchers have utilized affinity-based protein profiling (ABPP). An ABPP target angling technique was successfully employed to identify Transmembrane BAX Inhibitor Motif Containing 6 (TMBIM6) as a crucial cellular target of the compound. nih.gov This method uses chemical probes to label and identify protein targets within a complex biological sample, providing direct evidence of molecular interaction.

Protein Binding Assays (e.g., Pull-down, Biolayer Interferometry (BLI), Cellular Thermal Shift Assay (CETSA))

Following the initial identification of potential targets, a suite of protein binding assays is used for verification. The interaction between 13-Oxyingenol dodecanoate and its targets has been confirmed through multiple advanced assays:

Pull-down assays were used to verify the binding to TMBIM6. nih.gov

Biolayer interferometry (BLI) provided further evidence of the direct interaction with TMBIM6. nih.gov

Cellular Thermal Shift Assay (CETSA) confirmed the engagement of both TMBIM6 and ULK1 by 13-Oxyingenol dodecanoate in the cellular environment by measuring changes in protein thermal stability upon compound binding. nih.govnih.gov

Preclinical In Vivo Research Models

To extend the findings from in vitro studies, preclinical research utilizes in vivo models. For 13-Oxyingenol dodecanoate, a tumor xenograft model has been employed to evaluate its effects in a living organism. nih.gov In these studies, the compound was reported to be potent and non-toxic within the context of the model, supporting its potential as a tumor suppressor. nih.gov These animal models are essential for understanding the compound's behavior in a complex biological system before any consideration for further development.

Xenograft Models for Studying Compound Effects

Xenograft models, which involve the transplantation of human tumor cells into immunocompromised animals, represent a cornerstone in the in-vivo evaluation of potential anticancer agents like 13-Oxyingenol dodecanoate. These models provide a platform to assess a compound's efficacy in a biological system that mimics human cancer.

Recent studies have utilized xenograft models to investigate the antitumor effects of 13-Oxyingenol dodecanoate in non-small cell lung cancer (NSCLC). In one such study, NSCLC cell lines (A549 and H460) were implanted in nude mice to establish tumor xenografts. The administration of 13-Oxyingenol dodecanoate was found to be potent and non-toxic in this tumor xenograft model, suggesting its potential as a tumor suppressor colab.wsnih.gov. Another study highlighted that derivatives of 13-Oxyingenol dodecanoate could suppress tumor formation and progression in cancer xenograft models researchgate.net. The compound, along with its derivatives, has been shown to induce mitophagy and ferroptosis in NSCLC, further underscoring its potential as an anti-tumor agent researchgate.netnih.govresearchgate.net.

| Cancer Type | Cell Lines Used | Key Findings | Reference |

|---|---|---|---|

| Non-Small Cell Lung Cancer (NSCLC) | A549, H460 | 13-Oxyingenol dodecanoate was potent and non-toxic, acting as a tumor suppressor. | colab.wsnih.gov |

| Cancer (General) | Not specified | Derivatives of 13-Oxyingenol dodecanoate suppressed tumor formation and progression. | researchgate.net |

| Non-Small Cell Lung Cancer (NSCLC) | Not specified | 13-Oxyingenol dodecanoate derivatives induced mitophagy and ferroptosis. | researchgate.netnih.govresearchgate.net |

Considerations for Administration in Experimental Animal Systems

The route and method of administration of a compound in experimental animal systems are critical for obtaining reliable and reproducible data. The choice of administration route depends on various factors, including the physicochemical properties of the compound, the target organ, and the desired pharmacokinetic profile. Common routes of administration in animal studies include oral, intravenous, intraperitoneal, subcutaneous, and intramuscular injections.

For compounds like 13-Oxyingenol dodecanoate, which are often investigated for their systemic effects, parenteral routes such as intravenous or intraperitoneal injection are frequently employed to ensure bioavailability and bypass first-pass metabolism. The formulation of the compound is another crucial consideration. It must be dissolved or suspended in a vehicle that is non-toxic and does not interfere with the biological activity of the compound. The volume and frequency of administration also need to be carefully determined to maintain therapeutic concentrations without causing undue stress or toxicity to the animals.

Computational and 'Omics Approaches

The integration of computational and 'omics' technologies has revolutionized the study of natural compounds. These approaches provide a holistic view of the molecular interactions and systemic effects of substances like 13-Oxyingenol dodecanoate.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in identifying potential molecular targets of a compound and understanding the nature of their interaction at the atomic level.

In the context of 13-Oxyingenol dodecanoate, molecular docking studies have been employed to identify its binding affinity with various proteins. For instance, research has shown that this compound has a good binding affinity with hub targets in non-small cell lung cancer, such as STAT3, EGFR, GRB2, AKT2, AKT3, and PIK3CA nih.gov. Another study confirmed that 13-Oxyingenol dodecanoate interacts with SRC and PI3K, leading to the down-regulation of the SRC/PI3K/Akt signaling pathway in NSCLC cells tandfonline.com. Furthermore, molecular docking was used to confirm ULK1 as a potential target of 13-Oxyingenol dodecanoate in NSCLC cells colab.wsnih.gov.

| Predicted Target | Signaling Pathway | Cancer Type | Reference |

|---|---|---|---|

| STAT3, EGFR, GRB2, AKT2, AKT3, PIK3CA | Multiple | Non-Small Cell Lung Cancer (NSCLC) | nih.gov |

| SRC, PI3K | SRC/PI3K/Akt | Non-Small Cell Lung Cancer (NSCLC) | tandfonline.com |

| ULK1 | Autophagy | Non-Small Cell Lung Cancer (NSCLC) | colab.wsnih.gov |

Network pharmacology is a systems biology-based approach that aims to understand the effects of drugs and natural compounds on a network of interacting proteins and pathways. This methodology is particularly useful for elucidating the multi-target and multi-pathway mechanisms of action of complex natural products.

Network pharmacology studies on ingenane-type diterpenoids, including 13-Oxyingenol dodecanoate, have revealed their potential to modulate multiple targets in NSCLC. These analyses have identified key targets such as SRC and PI3K and have shown that these targets are significantly enriched in the PI3K/Akt signaling pathway tandfonline.com. A comprehensive analysis of Gansui, a traditional Chinese medicine containing 13-Oxyingenol dodecanoate, identified 16 active ingredients and 337 targets, with 298 of these targets overlapping with NSCLC-related genes nih.gov. This highlights the compound's potential to exert its anti-cancer effects through a complex network of molecular interactions.

Transcriptomics involves the study of the complete set of RNA transcripts produced by an organism or a specific cell type under certain conditions. This 'omics' approach provides a global view of the changes in gene expression in response to a particular stimulus, such as treatment with a compound like 13-Oxyingenol dodecanoate.

Transcriptomic analysis of NSCLC cells treated with 13-Oxyingenol dodecanoate revealed that differentially expressed genes were primarily enriched in the mTOR and AMPK signaling pathways, which are closely associated with cellular autophagy colab.wsnih.gov. This finding provides a mechanistic insight into how the compound exerts its cytotoxic effects on cancer cells.

The Omics and Text-based Target Enrichment and Ranking (OTTER) method is an innovative approach that integrates data from 'omics' experiments with information from scientific literature to predict and rank potential drug targets.

This method was successfully applied to predict ULK1 as a potential target of 13-Oxyingenol dodecanoate in NSCLC cells colab.wsnih.gov. This prediction was subsequently validated through molecular docking, cellular thermal shift assays (CETSA), and Western blot analysis, demonstrating the power of the OTTER method in accelerating the identification of novel drug targets colab.wsnih.gov.

Future Research Directions

The trajectory of research into 13-Oxyingenol dodecanoate is poised for significant expansion, driven by recent discoveries and the development of advanced analytical methodologies. Future investigations are anticipated to delve deeper into its molecular interactions, explore its potential in combination with other agents, and uncover novel biological functions. These efforts will be crucial in fully elucidating the compound's mechanisms of action and its broader applicability in biomedical research.

Exploration of Additional Cellular Targets and Signaling Crosstalk

While initial studies have identified key cellular interactions, the full spectrum of molecular targets for 13-Oxyingenol dodecanoate remains an area of active investigation. A primary future objective is to move beyond the currently known targets to identify additional proteins and pathways that are modulated by this compound. A recent study has made significant strides in this area by identifying TMBIM6 (Transmembrane BAX inhibitor motif-containing 6) as a critical cellular target for 13-Oxyingenol dodecanoate and its derivatives. nih.gov

Interaction with TMBIM6 has been shown to disrupt calcium (Ca²⁺) homeostasis, leading to mitochondrial Ca²⁺ overload and depolarization of the mitochondrial membrane potential. nih.gov This cascade of events ultimately triggers mitophagy and ferroptosis, two distinct forms of programmed cell death, in non-small cell lung cancer (NSCLC) cells. nih.govresearchgate.net

Future research will likely focus on:

Identifying further downstream effectors: Beyond TMBIM6, it is crucial to understand the full signaling cascade affected by 13-Oxyingenol dodecanoate. This involves identifying other proteins whose expression or activity is altered following the initial binding event.

Investigating signaling crosstalk: The induction of both mitophagy and ferroptosis suggests a complex interplay between different signaling pathways. nih.govresearchgate.net Future studies will need to unravel how these pathways intersect and communicate in response to the compound. Cancer progression often involves the hyperactivation of multiple signaling pathways, and understanding how a compound influences this crosstalk is essential. mdpi.com

Global proteomic and transcriptomic analyses: Employing unbiased, large-scale screening techniques will be essential to map the complete network of cellular responses to 13-Oxyingenol dodecanoate, potentially revealing unexpected targets and mechanisms of action.

| Identified Target | Observed Cellular Effect | Resulting Cell Death Mechanism | Research Context |

| TMBIM6 | Affects Ca²⁺ release function, causing mitochondrial Ca²⁺ overload and membrane depolarization. | Mitophagy, Ferroptosis | Anti-Non-Small Cell Lung Cancer (NSCLC) |

Development of Novel Analytical Techniques for Research Monitoring

Advancements in analytical chemistry are paramount for deepening the understanding of complex natural compounds like 13-Oxyingenol dodecanoate. While current research has successfully utilized established methods, the development and application of novel analytical techniques will enable more precise and comprehensive monitoring of the compound's behavior in biological systems.

Future research would benefit from the integration of advanced analytical platforms, which are becoming increasingly important in pharmaceutical and natural product research. researchgate.netmdpi.commdpi.com These could include:

High-Resolution Mass Spectrometry (HRMS): Techniques like LC-HRMS can be used for non-targeted metabolomics and lipidomics to obtain a global view of the cellular changes induced by 13-Oxyingenol dodecanoate. mdpi.com This could help in identifying biomarkers of activity and understanding off-target effects.

Advanced Chromatographic Methods: The use of improved high-performance liquid chromatography (HPLC) and other chromatographic techniques can enhance the separation and quantification of the compound and its metabolites from complex biological matrices. researchgate.net

Activity-Based Protein Profiling (ABPP): This powerful chemoproteomic technique has already been successfully used to identify TMBIM6 as a target. nih.gov Future applications of refined ABPP methods, perhaps with newly designed probes based on the 13-Oxyingenol dodecanoate scaffold, could uncover additional, lower-affinity or transient protein interactions.

Optical Biosensors and Imaging: Miniaturized analytical platforms, including those based on fluorescence or surface plasmon resonance, could be developed for real-time monitoring of the compound's interaction with its targets within living cells, providing crucial spatiotemporal information. mdpi.com

| Analytical Technique | Potential Application for 13-Oxyingenol Dodecanoate Research | Anticipated Outcome |

| LC-MS/MS | Identification and quantification of the compound and its metabolites in biological samples. | Understanding of pharmacokinetic and metabolic profiles. |

| Activity-Based Protein Profiling (ABPP) | Identification of specific cellular protein targets. | Elucidation of the mechanism of action. |

| High-Resolution Mass Spectrometry (HRMS) | Non-targeted metabolomic and lipidomic analysis of treated cells. | Comprehensive view of cellular pathway modulation. |

| Optical Biosensors | Real-time monitoring of binding kinetics with cellular targets. | Detailed characterization of molecular interactions. |

Investigation of Synergistic Effects with Established Research Tools

A promising avenue for future research is the investigation of synergistic interactions between 13-Oxyingenol dodecanoate and other established research compounds or therapeutic agents. Synergism, where the combined effect of two or more agents is greater than the sum of their individual effects, is a key concept in developing more effective combination therapies, particularly in cancer research. researchgate.net

Given that 13-Oxyingenol dodecanoate induces cell death via specific mechanisms like ferroptosis and mitophagy, combining it with agents that act on complementary or different pathways could lead to enhanced efficacy. nih.gov Future studies could explore combinations with:

Standard Chemotherapeutic Agents: Investigating whether 13-Oxyingenol dodecanoate can sensitize cancer cells to existing drugs, potentially allowing for lower concentrations and reduced toxicity.

Inhibitors of Other Signaling Pathways: Since cancer involves complex and interconnected signaling networks, combining 13-Oxyingenol dodecanoate with inhibitors of pathways known to be dysregulated in specific cancers (e.g., PI3K/AKT, STAT3) could prevent compensatory signaling and overcome resistance. researchgate.net

Other Inducers of Programmed Cell Death: Exploring combinations with compounds that induce apoptosis or other forms of regulated cell death to target cancer cells through multiple mechanisms simultaneously.

Research in this area would involve systematic screening of compound combinations and detailed mechanistic studies to confirm synergy and understand the underlying molecular basis of the enhanced activity.

Elucidation of Novel Biological Activities in Non-Traditional Research Areas

The diverse biological activities exhibited by natural products suggest that the full potential of 13-Oxyingenol dodecanoate may extend beyond its currently known anti-cancer properties. nih.govmdpi.commdpi.com Ingenol (B1671944) diterpenoids, as a class, are recognized for their extensive biological activities. nih.gov Therefore, a crucial future direction is the systematic screening of 13-Oxyingenol dodecanoate in a variety of biological assays to uncover novel activities in non-traditional research areas.

Potential areas for exploration include:

Antimicrobial and Antiviral Activity: Many natural products possess potent antimicrobial properties. nih.gov Screening 13-Oxyingenol dodecanoate against a panel of pathogenic bacteria, fungi, and viruses could reveal new applications in infectious disease research.

Anti-inflammatory Effects: Given the structural relationship to other ingenol compounds, some of which have pro-inflammatory effects, it would be valuable to investigate whether 13-Oxyingenol dodecanoate possesses anti-inflammatory properties, which are common among other classes of natural products like triterpenoids. nih.gov

Immunomodulatory Roles: Investigating the compound's effect on various immune cell types (e.g., T-cells, macrophages) could uncover potential immunomodulatory activities, which could be relevant for both cancer and autoimmune disease research.

Neuroprotective Properties: The exploration of natural products for neuroprotective effects is a growing field. Assessing the ability of 13-Oxyingenol dodecanoate to protect neurons from various stressors could open up new avenues in neuroscience research.

This broad-based screening approach will ensure that the full biological potential of this complex natural product is explored, potentially identifying novel and unexpected research applications.

Q & A

Q. How can researchers avoid bias in reporting this compound bioactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.